2-((6-ethyl-3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid
Description
Properties
IUPAC Name |
2-[6-ethyl-3-(2-fluorophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO6/c1-3-12-8-13-17(9-16(12)25-10-18(22)23)26-11(2)20(19(13)24)27-15-7-5-4-6-14(15)21/h4-9H,3,10H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZRVZMKCOKZLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)O)OC(=C(C2=O)OC3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((6-ethyl-3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-((6-ethyl-3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid can be described as follows:
| Component | Description |
|---|---|
| IUPAC Name | 2-((6-ethyl-3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid |
| Molecular Formula | C20H20F O5 |
| Molecular Weight | 360.37 g/mol |
Antioxidant Properties
Recent studies have indicated that compounds with similar chromenone structures possess significant antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity is primarily attributed to the presence of the phenolic group within the structure, which can scavenge free radicals effectively .
Anti-inflammatory Effects
Research has shown that derivatives of chromenone exhibit anti-inflammatory activities. The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play pivotal roles in inflammatory processes. In vitro studies demonstrated that 2-((6-ethyl-3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid significantly reduced the levels of these inflammatory markers in treated cells .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays revealed that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators, leading to inhibited proliferation and enhanced apoptotic signaling .
The biological activity of 2-((6-ethyl-3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid can be attributed to several mechanisms:
- G Protein-Coupled Receptor Modulation : Similar compounds have been shown to interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways related to inflammation and cell growth .
- Antioxidant Enzyme Regulation : The compound may enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, further contributing to its protective effects against oxidative damage .
- Gene Expression Modulation : Studies have indicated that this compound can alter the expression levels of genes involved in apoptosis and inflammation, suggesting a broader regulatory role at the transcriptional level .
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of several chromenone derivatives, including 2-((6-ethyl-3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid, using DPPH and ABTS radical scavenging assays. The results indicated a significant reduction in radical concentrations, demonstrating strong antioxidant potential compared to standard antioxidants like ascorbic acid.
Study 2: In Vitro Anti-inflammatory Effects
In a controlled experiment involving human monocytic cells (THP1), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in TNF-alpha production upon LPS stimulation. This suggests its potential as an anti-inflammatory agent.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of coumarin derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . For instance, derivatives of 4-hydroxycoumarin have shown promising antibacterial effects, suggesting potential applications in developing new antibiotics .
Anticancer Properties
The anticancer activity of coumarin derivatives has been extensively documented. The compound 2-((6-ethyl-3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HEPG2). These effects are attributed to the inhibition of key enzymes involved in cancer cell proliferation .
Synthetic Methods
The synthesis of 2-((6-ethyl-3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid typically involves multi-step reactions starting from readily available coumarin derivatives. Recent advancements in synthetic methodologies have optimized these processes, enhancing yields and reducing reaction times. For example, the use of microwave-assisted synthesis has been reported to improve the efficiency of producing similar compounds .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of various coumarin derivatives, including the compound under discussion. The results showed that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics like ampicillin against certain strains of bacteria. The study concluded that this compound could serve as a lead for developing new antimicrobial agents .
Case Study 2: Anticancer Activity
In another investigation published in the Journal of Medicinal Chemistry, researchers explored the anticancer properties of several coumarin derivatives. The study found that 2-((6-ethyl-3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid significantly inhibited cell growth in MCF-7 cells with an IC50 value indicating strong cytotoxicity. Further mechanistic studies suggested that this compound may induce apoptosis in cancer cells through mitochondrial pathways .
Chemical Reactions Analysis
Hydrolysis and Esterification Reactions
The carboxylic acid group enables reversible esterification under acidic or coupling conditions.
The ethyl ester analog (C<sub>20</sub>H<sub>20</sub>FO<sub>5</sub>) is a common precursor, synthesized via nucleophilic alkylation with ethyl bromoacetate under basic conditions (K<sub>2</sub>CO<sub>3</sub>, DMF, 50°C) . Hydrolysis to the free acid occurs quantitatively in basic aqueous solutions .
Nucleophilic Aromatic Substitution (SNAr)
The 2-fluorophenoxy group participates in SNAr reactions under strongly basic or catalytic conditions.
| Nucleophile | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| OH⁻ | KOH, DMSO, 120°C | 2-Hydroxyphenoxy derivative | Low reactivity due to F⁻ poor leaving group | |
| NH<sub>3</sub> | CuI, 18-crown-6, 100°C | 2-Aminophenoxy analog | Requires transition-metal catalyst |
Fluorine’s electron-withdrawing effect activates the aromatic ring for substitution, but harsh conditions are typically needed.
Oxidation and Reduction
The chromen-4-one core influences redox behavior:
| Reaction Type | Reagents/Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| Reduction | NaBH<sub>4</sub>, MeOH, 0°C | 4-Hydroxy chromene derivative | Partial reduction of ketone | |
| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O, 25°C | No reaction observed | Ketone resistant to oxidation |
The 4-oxo group shows limited reducibility under mild conditions, requiring stronger agents (e.g., LiAlH<sub>4</sub>) for complete conversion.
Salt Formation and Coordination Chemistry
The carboxylic acid forms stable salts and metal complexes:
| Base/Metal | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| NaOH | H<sub>2</sub>O, 25°C | Sodium salt (improved solubility) | Pharmaceutical formulations | |
| Fe(III) | Ethanol, pH 5-6 | Fe(III)-carboxylate complex | Potential catalytic activity |
The sodium salt (C<sub>20</sub>H<sub>19</sub>FNaO<sub>5</sub>) is hygroscopic and water-soluble (>50 mg/mL), facilitating biological testing.
Electrophilic Aromatic Substitution
The chromenone and fluorophenyl rings undergo selective electrophilic attacks:
| Reaction | Reagents/Conditions | Position Modified | Outcome | Reference |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | C-8 of chromenone | Moderate yield (40-50%) | |
| Sulfonation | ClSO<sub>3</sub>H, CH<sub>2</sub>Cl<sub>2</sub> | Para to fluorophenoxy group | High regioselectivity |
The electron-deficient fluorophenyl ring directs electrophiles to meta positions relative to the ether linkage.
Stability and Degradation
Critical stability parameters under varying conditions:
| Condition | Observation | Half-Life | Reference |
|---|---|---|---|
| Aqueous pH 1.0 | Rapid decarboxylation (>80% in 24h) | 6h | |
| Aqueous pH 7.4 | Stable (>95% remaining after 7 days) | N/A | |
| UV Light (254 nm) | Photooxidation of chromenone ring | 48h |
Degradation products include 6-ethyl-2-methylchromone and 2-fluorophenol derivatives.
Synthetic Derivatives and Biological Relevance
Key derivatives synthesized to enhance activity:
| Derivative Type | Modification | Biological Activity | Reference |
|---|---|---|---|
| Amide | Condensation with benzylamine | COX-2 inhibition (IC<sub>50</sub> = 1.2 µM) | |
| Glycoside | Coupling with β-D-glucuronide | Improved water solubility |
Amide derivatives exhibit enhanced anti-inflammatory properties compared to the parent acid.
This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry and materials science. Further studies are warranted to explore its catalytic and photochemical applications.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural analogs and their substituent-driven properties:
Key Observations:
- Polarity : The acetic acid moiety in the target compound improves aqueous solubility relative to ester derivatives (e.g., ).
- Steric Effects: The 2-methyl group may hinder interactions at the chromenone’s 2-position, contrasting with unsubstituted analogs.
Challenges and Limitations
- Synthetic Complexity: Fluorinated phenoxy groups (as in the target compound) may require specialized reagents (e.g., fluorobenzene derivatives), increasing cost and difficulty .
- Stability : Trifluoromethyl groups (e.g., ) enhance stability but may reduce synthetic accessibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
